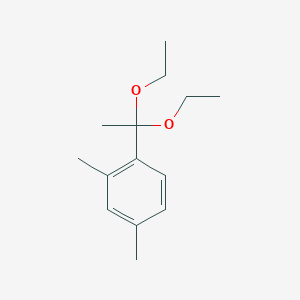![molecular formula C84H75B B14243212 tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane CAS No. 492446-97-6](/img/structure/B14243212.png)
tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is a complex organoboron compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a boron atom coordinated to three bulky aryl groups, which provide steric protection and influence its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane typically involves the reaction of boron trihalides with the corresponding aryl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where Ar represents the aryl group 4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl. The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and safety. Continuous flow reactors and automated systems can be employed to handle large volumes of reagents and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield borohydrides or other reduced boron species.
Substitution: The aryl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Functionalized aryl boranes.
Applications De Recherche Scientifique
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydroboration and polymerization reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as boron-containing polymers and nanomaterials.
Medicinal Chemistry: It serves as a building block for the development of boron-based drugs and therapeutic agents.
Biological Studies: The compound is used in the study of boron-neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane involves its ability to coordinate with various substrates and facilitate chemical transformations. The bulky aryl groups provide steric protection, allowing the boron center to interact selectively with specific molecular targets. This selectivity is crucial in catalytic processes and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trimethylphenyl)borane
Uniqueness
Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is unique due to its large and bulky aryl groups, which provide enhanced steric protection and influence its reactivity. This makes it particularly useful in applications requiring high selectivity and stability, such as catalysis and materials science.
Propriétés
Numéro CAS |
492446-97-6 |
|---|---|
Formule moléculaire |
C84H75B |
Poids moléculaire |
1095.3 g/mol |
Nom IUPAC |
tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane |
InChI |
InChI=1S/C84H75B/c1-52-58(7)82(59(8)53(2)79(52)76-46-70(64-31-19-13-20-32-64)43-71(47-76)65-33-21-14-22-34-65)85(83-60(9)54(3)80(55(4)61(83)10)77-48-72(66-35-23-15-24-36-66)44-73(49-77)67-37-25-16-26-38-67)84-62(11)56(5)81(57(6)63(84)12)78-50-74(68-39-27-17-28-40-68)45-75(51-78)69-41-29-18-30-42-69/h13-51H,1-12H3 |
Clé InChI |
PUFNKQFNAYUPHS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C)C)(C5=C(C(=C(C(=C5C)C)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C)C)C9=C(C(=C(C(=C9C)C)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
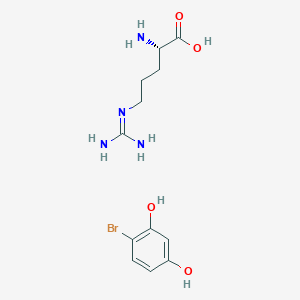
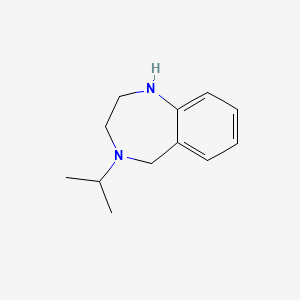
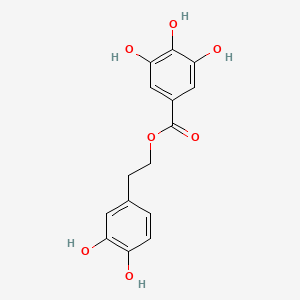
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
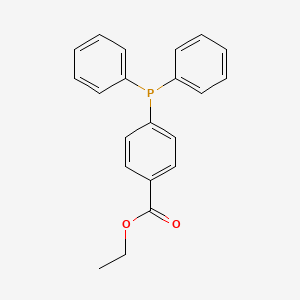
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)

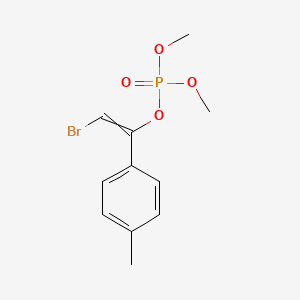
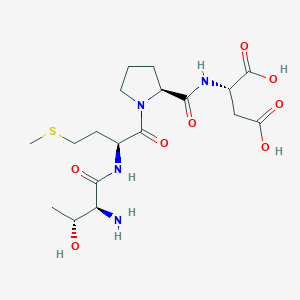
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)

